molecular formula C14H9Cl2N3OS B14329430 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea CAS No. 105777-87-5

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea

Cat. No.: B14329430
CAS No.: 105777-87-5
M. Wt: 338.2 g/mol
InChI Key: DHFQYLONKUOXLT-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a urea moiety connecting it to a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the following steps:

    Formation of 5-Chloro-1,2-benzothiazole: This can be achieved by the cyclization of 2-chlorobenzenamine with sulfur and chlorine sources under controlled conditions.

    Urea Formation: The 5-chloro-1,2-benzothiazole is then reacted with an isocyanate derivative of 3-chlorophenyl to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Using large-scale reactors to carry out the cyclization and urea formation reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom at the 4-position on the phenyl ring.

Uniqueness

1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at both the benzothiazole and phenyl rings may enhance its interactions with certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

105777-87-5

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C14H9Cl2N3OS/c15-8-2-1-3-10(6-8)17-14(20)18-13-11-7-9(16)4-5-12(11)21-19-13/h1-7H,(H2,17,18,19,20)

InChI Key

DHFQYLONKUOXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl

Origin of Product

United States

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